molecular formula C9H20INO2 B131437 (+)-Muscarine Iodide CAS No. 24570-49-8

(+)-Muscarine Iodide

Cat. No. B131437
CAS RN: 24570-49-8
M. Wt: 301.17 g/mol
InChI Key: PMFYONXEPDMBPE-CTERPIQNSA-M
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Description

Iodides are salts of iodine, an essential nutrient needed for the production of thyroid hormones. Muscarine, on the other hand, is a naturally occurring alkaloid found in certain mushrooms, notably in the genus Inocybe and Clitocybe. It acts as an agonist for certain types of acetylcholine receptors .


Synthesis Analysis

The synthesis of iodides typically involves the reaction of an alkali metal or an alkaline earth metal with iodine. Muscarine can be extracted from certain types of mushrooms, but it can also be synthesized in the lab .


Molecular Structure Analysis

The molecular structure of iodides is typically simple, consisting of a positively charged metal ion and a negatively charged iodide ion. Muscarine has a more complex structure, with a tetrahydrofuran ring and a pyrrolidine ring .


Chemical Reactions Analysis

Iodides can participate in various chemical reactions, including oxidation and reduction reactions. Muscarine, being an alkaloid, can also participate in various chemical reactions, but it is most notable for its ability to bind to and activate certain acetylcholine receptors .


Physical And Chemical Properties Analysis

Iodides are typically white, crystalline solids that are soluble in water. Muscarine is a solid at room temperature and is soluble in water and alcohol .

Mechanism of Action

The mechanism of action of iodides is primarily through their role in the production of thyroid hormones. Muscarine’s mechanism of action is through its agonistic effect on muscarinic acetylcholine receptors .

Safety and Hazards

Both iodides and muscarine can be hazardous in large amounts. Iodides can cause thyroid problems if consumed in excess, while muscarine can cause a variety of symptoms including salivation, lacrimation, and gastrointestinal upset .

Future Directions

Research into iodides is ongoing, with potential applications in medicine and industry. Muscarine, due to its effect on acetylcholine receptors, is being studied for potential use in the treatment of certain neurological disorders .

properties

IUPAC Name

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFYONXEPDMBPE-CTERPIQNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944722
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Muscarine Iodide

CAS RN

2209-02-1, 24570-49-8
Record name (+-)-Muscarine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Muscarine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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